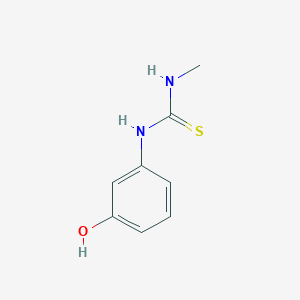

N-(3-Hydroxyphenyl)-N'-methylthiourea

Beschreibung

N-(3-Hydroxyphenyl)-N'-methylthiourea is a thiourea derivative characterized by a thiocarbamide (N—C(S)—N) backbone with two substituents: a 3-hydroxyphenyl group (meta-hydroxyphenyl) and a methyl group. The hydroxyl group at the meta position on the phenyl ring introduces hydrogen-bonding capability, which influences its physicochemical properties and biological interactions. Thiourea derivatives are widely studied for their roles in medicinal chemistry (e.g., antimicrobial, anticancer agents) and coordination chemistry due to their ability to act as ligands for metal ions .

Eigenschaften

CAS-Nummer |

21572-57-6 |

|---|---|

Molekularformel |

C8H10N2OS |

Molekulargewicht |

182.25 g/mol |

IUPAC-Name |

1-(3-hydroxyphenyl)-3-methylthiourea |

InChI |

InChI=1S/C8H10N2OS/c1-9-8(12)10-6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H2,9,10,12) |

InChI-Schlüssel |

JTMVFTMUBVVPOV-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=S)NC1=CC(=CC=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxyphenyl)-3-methylthiourea typically involves the reaction of 3-hydroxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for 1-(3-hydroxyphenyl)-3-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-hydroxyphenyl)-3-methylthiourea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The thiourea group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

1-(3-hydroxyphenyl)-3-methylthiourea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of 1-(3-hydroxyphenyl)-3-methylthiourea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiourea group can interact with metal ions or active sites of enzymes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiourea Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Hydrogen Bonding: The hydroxyl group in N-(3-hydroxyphenyl)-N'-methylthiourea enhances hydrogen-bonding interactions compared to non-hydroxylated analogues (e.g., N-methyl-N'-phenylthiourea). This property is critical in enzyme inhibition and crystal packing .

- Lipophilicity : Compounds with electron-withdrawing groups (e.g., CF3, Cl) exhibit higher logP values, favoring membrane permeability but reducing solubility. The hydroxyl group in the target compound lowers logP (~1.8–2.0), improving aqueous solubility .

- Biological Activity : Thioureas with electron-deficient aromatic rings (e.g., trifluoromethyl, nitro) often show enhanced antimicrobial activity. However, the hydroxyl group in the target compound may confer selectivity for targets requiring H-bond interactions, such as urease or kinase enzymes .

Coordination Chemistry and Metal Binding

Thiourea derivatives act as monodentate or bidentate ligands. The hydroxyl group in N-(3-hydroxyphenyl)-N'-methylthiourea enables dual binding sites (S and O), unlike analogues with non-coordinating substituents. For example:

- N-(2-Pyridyl)-N'-methylthiourea () forms stable Cu(I) complexes via pyridyl N and thiourea S coordination.

- The target compound’s hydroxyl group could facilitate bridging interactions in polynuclear metal complexes, similar to N-(3-ethoxyphenyl)-N'-phenylthiourea (), which forms extended networks via H-bonding .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.